N-[3-(diethylamino)propyl]-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(diethylamino)propyl]-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)propyl]-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:
-
Formation of the Benzene Sulfonamide Core: : The initial step involves the sulfonation of 2-ethoxy-4-methyl-5-(propan-2-yl)benzene to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid followed by reaction with ammonia or an amine.
-
Alkylation: : The next step is the alkylation of the benzene sulfonamide core with 3-(diethylamino)propyl chloride. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or a thiol under specific conditions.
-
Substitution: : The benzene ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation, which can introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfonic acids or thiols.
Substitution: Introduction of nitro or halogen groups on the benzene ring.
Scientific Research Applications
N-[3-(diethylamino)propyl]-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
-
Medicinal Chemistry: : It is explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders due to its diethylamino group, which can interact with neurotransmitter receptors.
-
Biological Studies: : The compound is used in studies involving enzyme inhibition and receptor binding assays, providing insights into its mechanism of action at the molecular level.
-
Industrial Applications: : It serves as a precursor in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[3-(diethylamino)propyl]-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide
- N-[3-(diethylamino)propyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide
Uniqueness
N-[3-(diethylamino)propyl]-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the diethylamino and ethoxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-2-ethoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O3S/c1-7-21(8-2)12-10-11-20-25(22,23)19-14-17(15(4)5)16(6)13-18(19)24-9-3/h13-15,20H,7-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVKQGVLBISHCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)C(C)C)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.